![molecular formula C21H37O4- B14601508 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate CAS No. 59223-30-2](/img/structure/B14601508.png)
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is a chemical compound with a complex structure that includes a butenoate group and a hexadecan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate typically involves esterification reactions. One common method is the reaction of hexadecan-4-ol with but-3-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The hexadecan-4-yl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-{[(Hexadecan-4-yl)oxy]carbonyl}butanoate: Similar structure but lacks the double bond in the butenoate group.
3-{[(Hexadecan-4-yl)oxy]carbonyl}pent-3-enoate: Similar structure with an additional carbon in the chain.
Uniqueness
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is unique due to the presence of the double bond in the butenoate group, which can participate in additional chemical reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
59223-30-2 |
|---|---|
Molecular Formula |
C21H37O4- |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-hexadecan-4-yloxycarbonylbut-3-enoate |
InChI |
InChI=1S/C21H38O4/c1-4-6-7-8-9-10-11-12-13-14-16-19(15-5-2)25-21(24)18(3)17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23)/p-1 |
InChI Key |
QPXSGJQFXSYSDA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(CCC)OC(=O)C(=C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


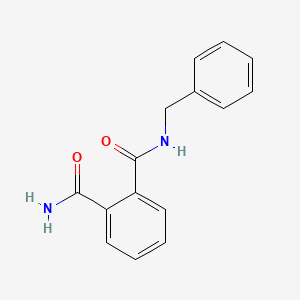
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
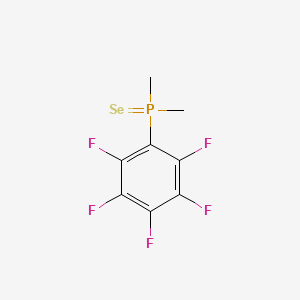
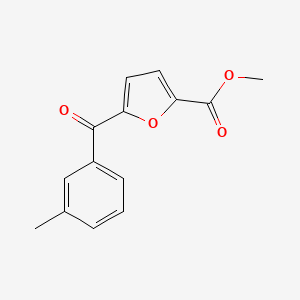
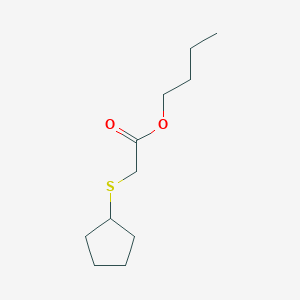

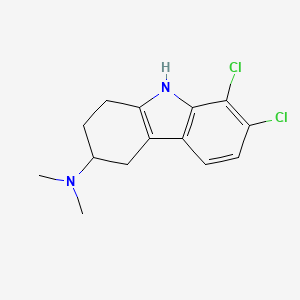

![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
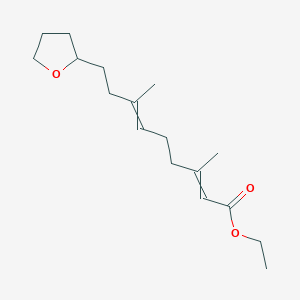
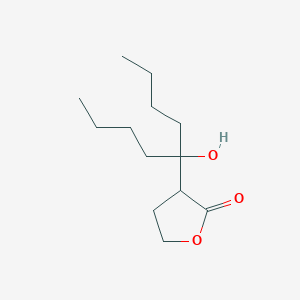
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

